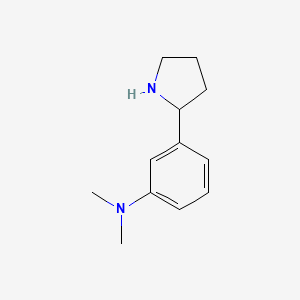
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is an organic compound that features a carbazole moiety and a tolyl group. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of the tolyl group can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of Propanol Chain: The propanol chain can be introduced via nucleophilic substitution reactions.
Introduction of Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of dyes, pigments, and organic electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a para-tolyl group.
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: Similar structure but with a meta-tolyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and properties compared to its para- and meta- counterparts.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMWIUXYRUUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)
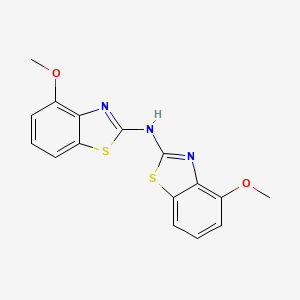

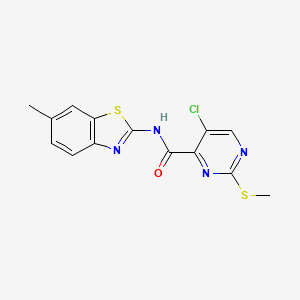
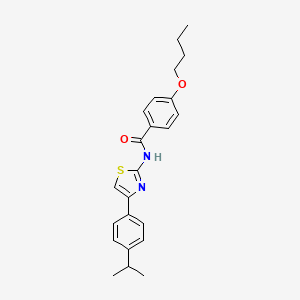
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

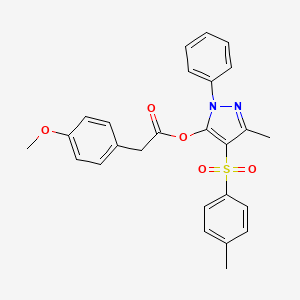
![methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2922505.png)
